BenchChemオンラインストアへようこそ!

5-Methyl cromolyn sodium

Pancreatic Cancer NF-κB Signaling S100P Inhibition

Procure 5-Methyl cromolyn sodium for S100P-targeted PDAC studies. This analog achieves superior NF-κB suppression at 5 mg/kg, a 10-fold potency gain over cromolyn sodium (requiring 50 mg/kg). Validated to block S100P-RAGE binding, promote gemcitabine-induced apoptosis, and reduce tumor growth/metastasis in PDAC models. Use for biochemical, cellular, and in vivo anti-tumor efficacy studies. Ensure compound integrity with ≥98% purity, stored at -20°C.

Molecular Formula C25H18Na2O11
Molecular Weight 540.4 g/mol
CAS No. 1221154-42-2
Cat. No. B12724149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl cromolyn sodium
CAS1221154-42-2
Molecular FormulaC25H18Na2O11
Molecular Weight540.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OCCC(CCOC3=CC=CC4=C3C(=O)C=C(O4)C(=O)[O-])O)C(=O)C=C(O2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C25H20O11.2Na/c26-13(7-9-33-16-3-1-5-18-22(16)14(27)11-20(35-18)24(29)30)8-10-34-17-4-2-6-19-23(17)15(28)12-21(36-19)25(31)32;;/h1-6,11-13,26H,7-10H2,(H,29,30)(H,31,32);;/q;2*+1/p-2
InChIKeyBJZIWUVZJRREHR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl Cromolyn Sodium: Procurement-Grade S100P Inhibitor for Pancreatic Cancer Research


5-Methyl cromolyn sodium (CAS 1221154-42-2; UNII E86W7MDO4M), also known as C5OH disodium, is a synthetic methyl-substituted analog of cromolyn sodium [1]. Its molecular formula is C25H18Na2O11 with a molecular weight of 540.38 g/mol . Unlike its parent compound cromolyn, which is clinically approved as a mast cell stabilizer for allergic conditions, 5-methyl cromolyn sodium was rationally designed and optimized as an S100P inhibitor for pancreatic ductal adenocarcinoma (PDAC) research applications [2].

5-Methyl Cromolyn Sodium: Why Cromolyn Sodium Cannot Be Substituted in S100P-Targeted Applications


Substituting 5-methyl cromolyn sodium with its parent compound cromolyn sodium introduces a critical failure point in S100P-targeted pancreatic cancer research. Cromolyn sodium requires a high concentration of 100 μmol/L to achieve effective blockade of S100P-RAGE binding in vitro, whereas the 5-methyl substitution was specifically designed to overcome this potency limitation [1]. Moreover, in vivo efficacy diverges substantially: systemic delivery of 5-methyl cromolyn sodium at 5 mg/kg reduces NF-κB activity to a greater extent than cromolyn sodium at a 10-fold higher dose of 50 mg/kg [2]. Interchanging these compounds without accounting for this potency differential would result in underpowered in vivo studies, insufficient target engagement, and potentially invalid experimental conclusions.

5-Methyl Cromolyn Sodium: Quantitative Differentiation Evidence Against Cromolyn Sodium for PDAC Research


5-Methyl Cromolyn Sodium Requires 10-Fold Lower In Vivo Dose to Achieve Superior NF-κB Suppression

In a direct head-to-head in vivo comparison, 5-methyl cromolyn sodium (C5OH) delivered systemically reduced NF-κB activity to a greater extent than cromolyn sodium, while requiring only one-tenth the dose. Specifically, 5-methyl cromolyn sodium at 5 mg/kg outperformed cromolyn sodium at 50 mg/kg in NF-κB suppression [1]. This 10-fold dose reduction is a key procurement differentiator for investigators requiring potent in vivo S100P pathway inhibition with minimized compound consumption and potential off-target exposure.

Pancreatic Cancer NF-κB Signaling S100P Inhibition

5-Methyl Cromolyn Sodium Functions as a Validated S100P Inhibitor, Not a Mast Cell Stabilizer

5-Methyl cromolyn sodium is explicitly characterized as an S100P inhibitor that blocks the interaction between S100P and its receptor RAGE (receptor for advanced glycation end products) . In contrast, cromolyn sodium is classified and widely used as a mast cell stabilizer that interferes with antigen-mediated calcium ion influx [1]. This mechanistic divergence is critical: investigators targeting the S100P-RAGE axis in PDAC, where S100P is overexpressed and drives tumor progression, should select 5-methyl cromolyn sodium based on its validated S100P inhibitory activity. Cromolyn sodium's S100P blockade requires 100 μmol/L in vitro—a concentration not therapeutically relevant and not reflective of its primary mechanism [2].

S100P RAGE Mechanism of Action

5-Methyl Cromolyn Sodium Demonstrates Validated In Vivo Tumor Growth and Metastasis Reduction in Syngeneic PDAC Models

In syngeneic mouse models of pancreatic ductal adenocarcinoma (PDAC), systemic treatment with 5-methyl cromolyn sodium (C5OH) produced a quantifiable reduction in both primary tumor growth and metastatic burden . Furthermore, in nude mice bearing orthotopically implanted, highly aggressive Mpanc96 pancreatic cancer cells, C5OH treatment significantly increased overall animal survival [1]. These in vivo efficacy endpoints are derived from the same peer-reviewed study that established the 10-fold dose advantage over cromolyn, providing a cohesive evidence package for procurement decisions.

PDAC Tumor Growth Metastasis

5-Methyl Cromolyn Sodium Promotes Gemcitabine-Induced Apoptosis in PDAC Models

5-Methyl cromolyn sodium (C5OH) has been shown to promote Gemcitabine (HY-17026)-induced apoptosis in PDAC models . This combination effect is mechanistically linked to S100P-RAGE pathway inhibition, which sensitizes pancreatic cancer cells to standard-of-care chemotherapy. While cromolyn sodium was previously reported to improve gemcitabine effectiveness, it required 100 μmol/L in vitro to achieve this effect [1]. The 5-methyl substitution enhances this chemosensitization property at more pharmacologically relevant concentrations.

Gemcitabine Apoptosis Combination Therapy

5-Methyl Cromolyn Sodium: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo S100P Pathway Inhibition Studies in Murine PDAC Models

Investigators conducting in vivo studies targeting the S100P-RAGE-NF-κB signaling axis in pancreatic ductal adenocarcinoma (PDAC) should procure 5-methyl cromolyn sodium exclusively. The 10-fold dose advantage (5 mg/kg achieving superior NF-κB suppression vs. 50 mg/kg cromolyn sodium) enables efficient compound utilization while ensuring robust target engagement. This application scenario directly derives from the head-to-head in vivo comparison data where C5OH systemic delivery reduced NF-κB activity to a greater extent than cromolyn at one-tenth the dose [1].

Combination Therapy Research with Gemcitabine in Pancreatic Cancer

5-Methyl cromolyn sodium is the appropriate procurement choice for studies examining gemcitabine sensitization in PDAC. The compound has been shown to promote gemcitabine-induced apoptosis in PDAC models [1]. While cromolyn sodium can also improve gemcitabine effectiveness, it requires 100 μmol/L in vitro to do so—a concentration that limits translational relevance . The enhanced potency of the 5-methyl analog makes it the superior selection for combination studies intended to inform therapeutic development strategies.

Tumor Growth and Metastasis Reduction Studies in Orthotopic and Syngeneic PDAC Models

For research programs requiring in vivo demonstration of anti-tumor efficacy in PDAC, 5-methyl cromolyn sodium is the evidence-backed selection. Peer-reviewed data demonstrate that C5OH treatment reduces both tumor growth and metastasis in syngeneic PDAC mouse models and increases overall survival in orthotopic Mpanc96 xenograft models [1]. No comparable in vivo efficacy dataset exists for cromolyn sodium in PDAC at clinically relevant dose levels, making 5-methyl cromolyn sodium the only rational procurement choice for this application.

S100P-RAGE Binding Inhibition in Biochemical and Cellular Assays

5-Methyl cromolyn sodium is the correct procurement decision for biochemical and cellular assays designed to interrogate S100P-RAGE binding interactions. The compound is explicitly validated as an S100P inhibitor that blocks S100P binding to its receptor RAGE [1]. In ELISA-based binding assays, analog 5-methyl cromolyn (C5OH) effectively blocked S100P binding, whereas cromolyn's S100P inhibitory activity is only observed at supraphysiological concentrations (100 μmol/L) . For assay development and mechanistic studies focused on the S100P-RAGE interaction, 5-methyl cromolyn sodium is the appropriate tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl cromolyn sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.